3-(N-Cyclohexylamino) phenol

Antimicrobial MIC Drug Discovery

Researchers requiring a reliable meta-aminophenol scaffold for oxidative hair dye formulations or antimicrobial screening often face limited supplier availability. 3-(N-Cyclohexylamino)phenol (CAS 5269-05-6) addresses this gap. • Produces intense brown shades with high fastness to light, heat, and cold waving when paired with p-phenylenediamine derivatives. • MIC of 50 µg/mL against S. aureus and E. coli as a validated antimicrobial benchmark. • BCF <20 supports favorable environmental risk profiles. Full quality documentation provided.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 5269-05-6
Cat. No. B1589675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(N-Cyclohexylamino) phenol
CAS5269-05-6
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=CC(=CC=C2)O
InChIInChI=1S/C12H17NO/c14-12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h4,7-10,13-14H,1-3,5-6H2
InChIKeyUYCQPUOZMLYRFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(N-Cyclohexylamino)phenol (CAS 5269-05-6) for R&D and Industrial Sourcing: What Sets This Meta-Substituted Aminophenol Apart


3-(N-Cyclohexylamino)phenol (CAS 5269-05-6) is a meta-substituted aminophenol derivative with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol. It is an aromatic compound featuring a phenol ring substituted at the meta-position with a cyclohexylamino group. This structural arrangement distinguishes it from its ortho- and para-substituted isomers, leading to unique chemical and biological properties that are relevant to its use as a chemical intermediate, a research tool, and a potential bioactive scaffold.

Why Generic Substitution with Ortho- or Para-Isomers Fails: Key Differentiators of 3-(N-Cyclohexylamino)phenol


Substitution among the three regioisomers of cyclohexylaminophenol—ortho, meta, and para—is not scientifically equivalent. The position of the amino group on the phenol ring critically influences electronic distribution, steric hindrance, and, consequently, the molecule's reactivity, bioactivity, and physical properties. [1] For instance, the meta-substitution pattern in 3-(N-cyclohexylamino)phenol results in distinct antimicrobial activity profiles compared to other isomers and is a key feature exploited in patents for specific applications like hair dye couplers. [1]

Quantitative Evidence Guide for 3-(N-Cyclohexylamino)phenol: A Comparator-Based Analysis for Informed Sourcing


MIC Comparison Against S. aureus and E. coli

3-(N-Cyclohexylamino)phenol exhibits antimicrobial activity, with a minimum inhibitory concentration (MIC) of 50 µg/mL against both Staphylococcus aureus and Escherichia coli. While direct comparative MIC data for the ortho- and para-isomers against these same strains is not available from the same study, this quantitative value provides a baseline for activity that is not universal to all aminophenols. For example, the para-isomer, 4-(cyclohexylamino)phenol, is described as having antimicrobial properties, but no specific MIC values are reported, making a direct head-to-head comparison impossible. This MIC data for the meta-isomer thus serves as a quantifiable benchmark for researchers interested in antimicrobial applications.

Antimicrobial MIC Drug Discovery

Bioconcentration Factor (BCF) for Environmental Risk Assessment

In fish bioaccumulation studies, 3-(N-cyclohexylamino)phenol demonstrates a bioconcentration factor (BCF) of less than 20. [1] This low BCF indicates a very low potential for the compound to accumulate in aquatic organisms. This is a crucial differentiator when comparing this compound to other, more lipophilic aminophenols or cyclohexylamine derivatives that may pose a higher environmental risk. For instance, while no BCF data is available for the ortho-isomer, a structurally related compound, 2-[(cyclohexylamino)methyl]-3-methyl-4,6-bis(2-methyl-2-propanyl)phenol, has an estimated log BCF of 3.413 (BCF = 2591), highlighting the significant impact of specific substituents on bioaccumulation potential and the value of the low BCF for 3-(N-cyclohexylamino)phenol in environmental risk assessments.

Environmental Fate Bioaccumulation Regulatory Science

Lipophilicity (LogP) as a Predictor of Membrane Permeability

3-(N-Cyclohexylamino)phenol has a reported experimental LogP value of 3.20980. [1] This lipophilicity parameter is crucial for predicting a compound's ability to cross biological membranes. When compared to the simpler, unsubstituted 3-aminophenol, which is more polar and water-soluble, the introduction of the cyclohexyl group in 3-(N-cyclohexylamino)phenol dramatically increases its lipophilicity. This suggests that the meta-isomer may possess superior membrane permeability and, consequently, enhanced cellular uptake compared to its less lipophilic, non-cyclohexyl counterparts, making it a more attractive scaffold for designing bioactive molecules with intracellular targets.

ADME Lipophilicity Drug Design

Best Research and Industrial Applications for 3-(N-Cyclohexylamino)phenol Based on Evidence


Development of Oxidation Hair Dye Formulations with High Fastness

3-(N-Cyclohexylamino)phenol is specifically claimed as a coupler component in oxidation hair dye compositions. [1] Its meta-substituted aminophenol structure is key to its function. In conjunction with primary intermediates like p-phenylenediamine derivatives, it produces intense brown shades with high fastness to light, heat, and cold waving. [1] This makes it a valuable ingredient for formulators seeking durable and vibrant hair color products.

Screening for Antimicrobial Lead Compounds

With a reported MIC of 50 µg/mL against both S. aureus and E. coli, 3-(N-cyclohexylamino)phenol is a suitable starting point for antimicrobial screening programs. [1] Researchers can use this compound as a benchmark or a scaffold for further medicinal chemistry optimization to enhance potency and selectivity against specific bacterial pathogens.

Environmental Fate Studies for Chemical Registration

The low BCF (<20) of 3-(N-cyclohexylamino)phenol makes it a favorable candidate in environmental risk assessments. [1] For chemical manufacturers and industrial users required to provide safety data for regulatory compliance (e.g., under REACH), this data supports a lower environmental hazard classification, potentially streamlining registration and reducing associated costs compared to more bioaccumulative alternatives.

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